2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole is a chemical compound known for its unique structure and properties. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of chloro and dinitro groups on the phenyl ring, along with the phenyl group attached to the oxadiazole ring, imparts distinct chemical and physical properties to this compound.
Preparation Methods
The synthesis of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzoic acid to form 2-chloro-3,5-dinitrobenzoic acid . This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide undergoes cyclization with phenyl isocyanate to yield the desired oxadiazole compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave-assisted reactions to improve yields and reduce reaction times .
Chemical Reactions Analysis
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with various molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
2-(2-Chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-(2-Chloro-3,5-dinitrophenyl)-4-H-3,1-benzoxazin-4-one: This compound has a similar structure but contains a benzoxazinone ring instead of an oxadiazole ring.
2-Chloro-3,5-dinitropyridine: This compound lacks the oxadiazole ring and has different chemical properties and reactivity.
(2-Chloro-3,5-dinitrophenyl)(4-morpholinyl)methanone: This compound contains a morpholine ring and exhibits different biological activities.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H7ClN4O5 |
---|---|
Molecular Weight |
346.68 g/mol |
IUPAC Name |
2-(2-chloro-3,5-dinitrophenyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H7ClN4O5/c15-12-10(6-9(18(20)21)7-11(12)19(22)23)14-17-16-13(24-14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
GHUOHKRZQVWFGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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